

A Guide to the Predicted Spectroscopic Profile of 2-Isopropyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Isopropyl-4-nitrophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitrophenol is a phenolic compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with an isopropyl group and a nitro group, suggests potential for diverse chemical reactivity and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of **2-Isopropyl-4-nitrophenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral features. This approach offers a robust framework for researchers in the synthesis, analysis, and application of **2-Isopropyl-4-nitrophenol**.

Molecular Structure and Spectroscopic Overview

The molecular structure of **2-Isopropyl-4-nitrophenol** is key to understanding its spectroscopic behavior. The molecule consists of a benzene ring with a hydroxyl (-OH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position

4. This arrangement of functional groups will give rise to a unique set of signals in each spectroscopic analysis.

Figure 1: Molecular Structure of **2-Isopropyl-4-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **2-Isopropyl-4-nitrophenol** are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

Table 1: Predicted ^1H NMR Spectral Data for **2-Isopropyl-4-nitrophenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.25	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$
~3.20	Septet	1H	$-\text{CH}(\text{CH}_3)_2$
~7.00	Doublet	1H	Ar-H (ortho to -OH)
~7.90	Doublet of Doublets	1H	Ar-H (ortho to $-\text{NO}_2$)
~8.10	Doublet	1H	Ar-H (meta to -OH)
~10.50	Singlet (broad)	1H	-OH

Causality Behind Predicted Chemical Shifts and Multiplicities:

- Isopropyl Group: The six methyl protons ($-\text{CH}(\text{CH}_3)_2$) are equivalent and are split by the single methine proton, resulting in a doublet. The methine proton ($-\text{CH}(\text{CH}_3)_2$) is split by the six equivalent methyl protons, leading to a septet.

- **Aromatic Protons:** The electron-withdrawing nitro group and the electron-donating hydroxyl and isopropyl groups will deshield the aromatic protons to varying extents, leading to distinct signals in the aromatic region. The exact coupling patterns (doublets and doublet of doublets) arise from the spin-spin coupling between adjacent aromatic protons.
- **Hydroxyl Proton:** The phenolic proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Isopropyl-4-nitrophenol**

Chemical Shift (δ, ppm)	Assignment
~22.0	-CH(CH ₃) ₂
~27.0	-CH(CH ₃) ₂
~115.0	Ar-C (ortho to -OH)
~125.0	Ar-C (meta to -OH)
~126.0	Ar-C (ortho to -NO ₂)
~138.0	Ar-C (ipso to isopropyl)
~141.0	Ar-C (ipso to -NO ₂)
~155.0	Ar-C (ipso to -OH)

Rationale for Predicted Chemical Shifts:

- **Aliphatic Carbons:** The carbons of the isopropyl group are expected in the upfield region of the spectrum.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is

expected to be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atom. The carbons ortho and para to the electron-withdrawing nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of **2-Isopropyl-4-nitrophenol** will exhibit characteristic absorption bands for the hydroxyl, nitro, isopropyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for **2-Isopropyl-4-nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch (phenolic)
2850-3000	Medium	C-H stretch (aliphatic, isopropyl)
~3100	Medium	C-H stretch (aromatic)
1500-1600	Strong	C=C stretch (aromatic ring)
1500-1550	Strong, Asymmetric	N-O stretch (nitro group)
1300-1350	Strong, Symmetric	N-O stretch (nitro group)
~1200	Strong	C-O stretch (phenolic)

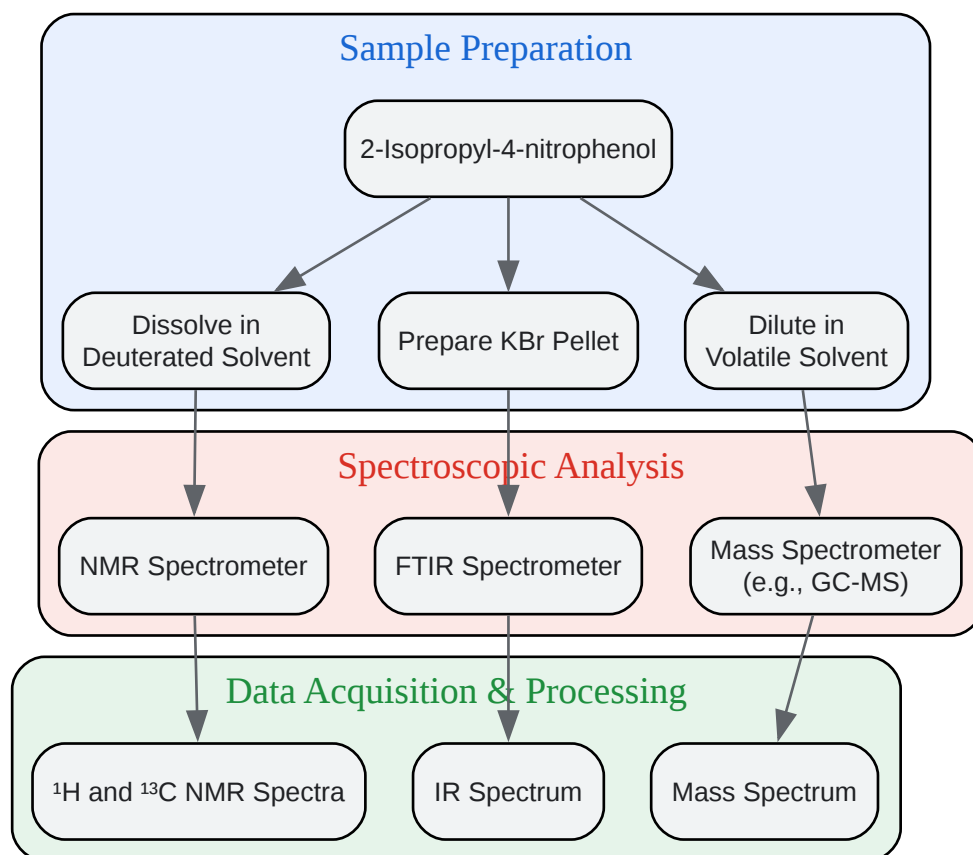
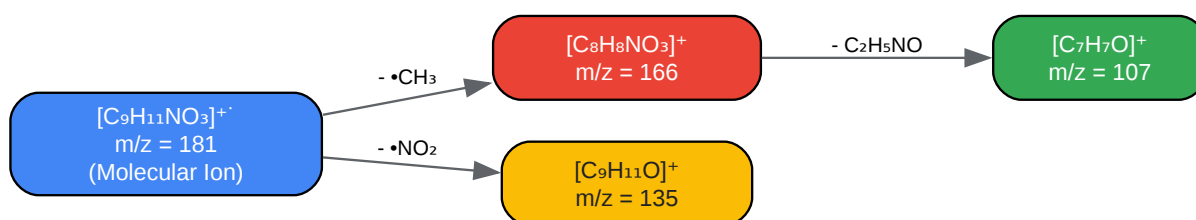
Interpretation of Key Absorption Bands:

- **O-H Stretch:** A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.
- **N-O Stretches:** The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.
- **C-H Stretches:** The spectrum will differentiate between the sp³-hybridized C-H bonds of the isopropyl group and the sp²-hybridized C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Isopropyl-4-nitrophenol**, electron ionization (EI) would likely be used.

- **Molecular Ion Peak (M^+):** The molecular formula of **2-Isopropyl-4-nitrophenol** is $C_9H_{11}NO_3$. The predicted molecular weight is approximately 181.19 g/mol. Therefore, the mass spectrum should show a molecular ion peak at $m/z = 181$.
- **Predicted Fragmentation Pattern:** The fragmentation of the molecular ion is expected to proceed through several key pathways:
 - **Loss of a methyl group ($-CH_3$):** A significant peak would be expected at $m/z = 166$, corresponding to the loss of a methyl radical from the isopropyl group.
 - **Loss of the nitro group ($-NO_2$):** A peak at $m/z = 135$ could be observed due to the loss of a nitro group.
 - **Benzylic cleavage:** Cleavage of the bond between the aromatic ring and the isopropyl group could lead to a fragment at $m/z = 139$.



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